Product packaging for Sodium octanoate(Cat. No.:CAS No. 1984-06-1)

Sodium octanoate

Cat. No.: B1260233
CAS No.: 1984-06-1
M. Wt: 167.20 g/mol
InChI Key: HGCHUZIWRLBTGP-UHFFFAOYSA-N
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Description

Overview of Octanoate (B1194180) as a Medium-Chain Fatty Acid Derivative in Biological Systems

Octanoate is classified as a medium-chain fatty acid (MCFA), typically comprising a chain of 6 to 12 carbon atoms. creative-proteomics.com Unlike their long-chain counterparts (LCFAs), MCFAs exhibit distinct metabolic and transport characteristics. mdpi.com They are more rapidly absorbed and transported directly to the liver via the portal vein. creative-proteomics.com This efficient metabolism allows them to serve as a quick energy source. creative-proteomics.commdpi.com

In biological systems, octanoate and other MCFAs play several crucial roles. They are not only substrates for energy production through β-oxidation but also participate in cellular signaling pathways. nih.govuq.edu.au MCFAs can diffuse across cell membranes without the need for carnitine-dependent transport, a rate-limiting step for LCFAs. mdpi.comnih.gov This property makes them readily available for mitochondrial metabolism. nih.gov The breakdown of MCFAs results in the production of acetyl-CoA, which enters the citric acid cycle for ATP generation. creative-proteomics.com

Significance of Sodium Octanoate in Contemporary Biological Research Paradigms

The distinct biochemical properties of this compound have made it a significant compound in various areas of modern biological research. medchemexpress.comglpbio.com Its applications range from serving as a protein stabilizer to its use in studying cellular metabolism and immune responses. smolecule.commoleculardepot.com

One of the well-established uses of this compound is as a stabilizer for proteins, particularly human serum albumin (HSA). researchgate.netscispace.com It is routinely used in commercial albumin preparations to protect against denaturation during processes like pasteurization. researchgate.net The stabilizing effect is attributed to its ability to bind to specific sites on the albumin molecule, thereby increasing its thermal stability. researchgate.netnih.gov

In the realm of cellular and molecular biology, this compound is utilized to investigate the effects of medium-chain fatty acids on various cellular processes. Research has shown that this compound can modulate the innate immune response of cells. frontiersin.org For instance, studies on bovine mammary epithelial cells have demonstrated that this compound can either induce or inhibit the internalization of Staphylococcus aureus depending on its concentration, highlighting its immunomodulatory potential. frontiersin.orgnih.gov This modulation is linked to the activation of specific signaling pathways, such as the TLR2/P38/JNK/ERK1/2 pathway. frontiersin.orgresearchgate.net

Furthermore, this compound is employed in metabolic research to understand fatty acid oxidation and its interplay with other metabolic pathways, such as glucose and glutamine metabolism. uu.nlnih.gov Isotope-labeled this compound is a valuable tool in tracing experiments to elucidate the metabolic fate of medium-chain fatty acids in different tissues. cymitquimica.com

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound is underscored by the breadth of research fields it impacts. Its study extends from fundamental biochemistry and cell biology to more applied areas like pharmaceutical sciences and animal health.

Key Research Areas Involving this compound:

Research AreaFocus of InvestigationKey Findings
Protein Chemistry Stabilization of proteins, particularly albumin. researchgate.netThis compound enhances the thermal stability of human serum albumin by binding to specific sites. researchgate.netnih.gov
Immunology Modulation of the innate immune response. frontiersin.orgfrontiersin.orgIt can influence pathogen internalization by epithelial cells and activate immune signaling pathways. frontiersin.orgresearchgate.net
Metabolism Role in fatty acid oxidation and energy production. nih.govuq.edu.auAs an MCFA, it serves as a rapid energy source and influences glucose and lipid metabolism. creative-proteomics.comresearchgate.net
Cell Biology Effects on cellular processes like apoptosis. walshmedicalmedia.comwalshmedicalmedia.comStudies have shown it can induce apoptosis in certain cell types, a process that can be influenced by other compounds. walshmedicalmedia.comwalshmedicalmedia.com
Pharmacology Use as an excipient in drug formulations. solubilityofthings.comIt can enhance the solubility and bioavailability of certain drugs. solubilityofthings.com

The investigation into this compound continues to yield valuable insights into fundamental biological processes. Its role as a metabolic substrate, a signaling molecule, and a protein stabilizer ensures its continued importance in diverse scientific disciplines. moleculardepot.com The ongoing research promises to further elucidate its mechanisms of action and potentially uncover new applications in biotechnology and medicine. nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16NaO2 B1260233 Sodium octanoate CAS No. 1984-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

SODIUM OCTANOATE (2.4 MMOL) MODIFIED THE INTRACELLULAR ACTION POTENTIAL IN ISOLATED RABBIT ATRIUM & PAPILLARY MUSCLE. THE RATE OF DEPOLARIZATION & TIME OF REPOLARIZATION WERE MARKEDLY DECREASED, BUT NO CHANGE OCCURRED IN THE RESTING MEMBRANE POTENTIAL. THE AMPLITUDE OF THE ACTION & REVERSE POTENTIAL SHOWED MODERATE DECREASES.
SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT.
SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%.

CAS No.

1984-06-1

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;octanoate

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

HGCHUZIWRLBTGP-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCC(=O)O.[Na]

Other CAS No.

1984-06-1

physical_description

Dry Powder;  Liquid;  Other Solid
White powder;  [MSDSonline]

Pictograms

Irritant

Related CAS

124-07-2 (Parent)

Synonyms

caprylic acid
caprylic acid, 14C-labeled
caprylic acid, aluminum salt
caprylic acid, ammonia salt
caprylic acid, barium salt
caprylic acid, cadmium salt
caprylic acid, calcium salt
caprylic acid, cesium salt
caprylic acid, chromium(+2) salt
caprylic acid, cobalt salt
caprylic acid, copper salt
caprylic acid, copper(+2) salt
caprylic acid, iridum(+3) salt
caprylic acid, iron(+3) salt
caprylic acid, lanthanum(+3) salt
caprylic acid, lead(+2) salt
caprylic acid, lithium salt
caprylic acid, manganese salt
caprylic acid, nickel(+2) salt
caprylic acid, potassium salt
caprylic acid, ruthenium(+3) salt
caprylic acid, sodium salt
caprylic acid, sodium salt, 11C-labeled
caprylic acid, tin salt
caprylic acid, tin(+2) salt
caprylic acid, zinc salt
caprylic acid, zirconium salt
caprylic acid, zirconium(+4) salt
lithium octanoate
octanoate
octanoic acid
sodium caprylate
sodium octanoate

Origin of Product

United States

Metabolic Pathways and Bioenergetic Contributions of Octanoate

Hepatic Metabolism of Octanoate (B1194180)

The liver is a primary site for the metabolism of dietary octanoate, which reaches it directly through the portal circulation. nih.gov Unlike long-chain fatty acids, octanoate can enter liver mitochondria independently of the carnitine shuttle system, facilitating its rapid oxidation. wur.nlresearchgate.netportlandpress.com

Octanoate Oxidation and Acetyl-CoA Synthesis in Hepatocytes

Within the mitochondrial matrix of hepatocytes, octanoate is activated to its coenzyme A (CoA) derivative, octanoyl-CoA. nih.gov This activation is a key step that is efficiently carried out in the liver due to the high expression of medium-chain acyl-CoA synthetases. nih.govnih.gov Subsequently, octanoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, yielding acetyl-CoA. nih.gov This process continues until the entire octanoyl-CoA molecule is converted into four molecules of acetyl-CoA. nih.govphysiology.org The generated acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide, producing reducing equivalents (NADH and FADH2) that drive ATP synthesis through oxidative phosphorylation. annualreviews.org

Modulation of Hepatic Carbohydrate and Lipid Metabolism by Octanoate

Octanoate exerts a regulatory influence on both carbohydrate and lipid metabolism within the liver. It has been shown to inhibit glycolysis, the breakdown of glucose for energy, thereby exhibiting a "glucose-sparing" effect. nih.gov Conversely, octanoate can stimulate anabolic pathways such as gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and lipogenesis (the synthesis of fatty acids). nih.gov For instance, in isolated hepatocytes, octanoate can stimulate glucose formation from precursors like pyruvate (B1213749) and lactate. nih.gov The effect of octanoate on fatty acid synthesis is concentration-dependent, with stimulation observed at lower concentrations and inhibition at higher concentrations. nih.govcapes.gov.br This stimulation is attributed to the activation of acetyl-CoA carboxylase, a key enzyme in lipogenesis. nih.gov Furthermore, octanoate metabolism can influence the expression of genes involved in lipid metabolism, down-regulating those for lipogenesis and fatty acid transport while up-regulating genes for lipolysis and fatty acid β-oxidation. frontiersin.org

Ketone Body Production from Octanoate in Liver

Under conditions of high fatty acid oxidation, such as fasting or a high-fat diet, the hepatic production of acetyl-CoA from octanoate can exceed the capacity of the TCA cycle. annualreviews.org This excess acetyl-CoA is shunted towards the synthesis of ketone bodies—acetoacetate and β-hydroxybutyrate—in a process called ketogenesis. wur.nlannualreviews.org Octanoate is a potent ketogenic substrate, leading to a significantly higher rate of ketone body formation compared to long-chain fatty acids like oleate. wur.nlportlandpress.com The produced ketone bodies are then released into the bloodstream and utilized as an energy source by extrahepatic tissues, including the brain, heart, and skeletal muscle. annualreviews.org The rate of ketogenesis from octanoate is influenced by factors such as the nutritional state and can be modulated by the intracellular redox state, as reflected by the NADH/NAD+ ratio. nih.govpnas.org

Extrahepatic Metabolism of Octanoate

While the liver is the principal site for the initial processing of dietary octanoate, extrahepatic tissues, particularly those with high energy demands like the heart and skeletal muscle, can also metabolize this medium-chain fatty acid.

Myocardial Octanoate Metabolism and Cardiac Energy State

The heart relies heavily on fatty acid oxidation for its continuous energy requirements. physiology.org Octanoate serves as a readily available fuel for the myocardium. nih.govresearchgate.net Unlike in the liver, the oxidation of free octanoate in heart muscle mitochondria is limited due to lower expression of medium-chain acyl-CoA synthetases. nih.govnih.gov Instead, the heart readily oxidizes octanoylcarnitine, a carnitine-bound form of octanoate. nih.gov Once inside the mitochondria, octanoyl-CoA is generated and enters β-oxidation to produce acetyl-CoA, which then fuels the TCA cycle and subsequent ATP production. nih.govnih.gov Studies have shown that octanoate can significantly contribute to the myocardial acetyl-CoA pool and improve the cardiac energy state, as indicated by a higher ATP-to-ADP ratio. nih.govpnnl.gov This suggests that octanoate can be an important substrate for maintaining cardiac function, especially under conditions of metabolic stress. elifesciences.org

Skeletal Muscle Octanoate Oxidation and Contribution to Acetyl-CoA Pool

Interactive Data Table: Fractional Contribution of Octanoate to Acetyl-CoA Pool in Different Tissues

TissueConditionFractional Contribution (Fc2)
Heart-0.563 ± 0.066 physiology.orgnih.gov
Liver-0.367 ± 0.054 physiology.orgnih.gov
Soleus MuscleRested0.565 ± 0.089 physiology.orgnih.gov
Soleus MuscleContracted0.564 ± 0.096 physiology.orgnih.gov
Red GastrocnemiusRested0.470 ± 0.092 physiology.orgnih.gov
Red GastrocnemiusContracted0.438 ± 0.072 physiology.orgnih.gov
White GastrocnemiusRested0.340 ± 0.081 physiology.orgnih.gov
White GastrocnemiusContracted0.272 ± 0.065 physiology.orgnih.gov

Renal Metabolism of Octanoate

The kidneys are metabolically active organs capable of utilizing various substrates for energy, including fatty acids. Studies using perfused rat kidneys have demonstrated their capacity to both transport and metabolize the medium-chain fatty acid octanoate. nih.gov

In a filtering kidney model, the total metabolism and incorporation of [1-14C]octanoate was measured at a rate of 3.9 +/- 0.3 micromol per gram of wet weight per 20 minutes when the octanoate concentration in the perfusate was 2.8 mM. nih.gov The reabsorptive uptake under the same conditions occurred at a rate of 7.5 +/- 1.3 micromol per gram of wet weight per 20 minutes. nih.gov To distinguish between luminal and peritubular uptake, a non-filtering kidney model was used, which allowed for the quantification of peritubular transport. This transport mechanism appeared to be saturable, with an apparent transport maximum (Tmax) of 2.1 micromol per gram of wet weight per 20 minutes at perfusate concentrations above 0.7 mM, suggesting a carrier-mediated process. nih.gov However, this transport was not inhibited by other organic acids like probenecid (B1678239) and p-aminohippurate. nih.gov

Octanoate metabolism also influences other renal functions. In acidotic dogs, the infusion of sodium octanoate has been shown to decrease renal ammoniagenesis (the production of ammonia) by about 60%. nih.gov This effect is accompanied by a proportional decrease in the renal extraction of glutamine, the primary substrate for ammoniagenesis. nih.gov In-vitro studies using kidney cortical slices from acidotic dogs corroborated these findings, showing that this compound at various concentrations induced a 35% decrease in both ammonia (B1221849) and glucose production from glutamine. nih.gov This interference with renal ammoniagenesis is thought to be a direct metabolic effect linked to the oxidation of fatty acids within the mitochondria. nih.gov

Finding CategoryResultSpecies/Model
Total Metabolism Rate 3.9 +/- 0.3 micromol/g wet wt/20 min (at 2.8 mM)Perfused Rat Kidney (Filtering)
Reabsorptive Uptake Rate 7.5 +/- 1.3 micromol/g wet wt/20 min (at 2.8 mM)Perfused Rat Kidney (Filtering)
Peritubular Transport Tmax 2.1 micromol/g wet wt/20 minPerfused Rat Kidney (Non-filtering)
Effect on Ammoniagenesis ~60% decreaseAcidotic Dog (In vivo)
Effect on Ammonia Production 35% decreaseAcidotic Dog Kidney Slices (In vitro)

Central Nervous System Metabolism of Octanoate

While glucose is the primary oxidative fuel for the brain, there is substantial evidence that fatty acids, particularly medium-chain fatty acids like octanoate, are also metabolized and contribute significantly to brain energy. jneurosci.orgnih.govresearchgate.netnih.gov

Octanoate Oxidation and Oxidative Energy Production in Brain

Studies utilizing 13C nuclear magnetic resonance spectroscopy in intact rats have shown that the oxidation of octanoate in the brain is an avid process. jneurosci.orgnih.govresearchgate.netnih.gov Research demonstrates that octanoate can contribute approximately 20% of the total oxidative energy production in the brain. jneurosci.orgnih.govresearchgate.netnih.gov This finding is significant as it suggests that the combination of glucose (accounting for the remaining 80%) and octanoate can fulfill the entire oxidative metabolic demand of the brain under certain physiological conditions. jneurosci.orgnih.govdntb.gov.ua The contribution of octanoate to the acetyl-CoA pool, a key entry point into the Krebs cycle for energy production, is substantial. researchgate.net

Compartmentalized Octanoate Metabolism in Astrocytes and Neurons

The metabolism of octanoate within the brain is not uniform across all cell types but is instead compartmentalized. jneurosci.orgnih.govresearchgate.net The analysis of labeling patterns in glutamate (B1630785) and glutamine derived from 13C-labeled octanoate reveals distinct metabolic pathways. jneurosci.orgnih.govresearchgate.netnih.gov The data strongly indicate that octanoate oxidation occurs predominantly within astrocytes, the glial cells that perform numerous supportive functions in the central nervous system. jneurosci.orgjneurosci.org This is consistent with cell culture studies which have found that fatty acid metabolism in the brain primarily occurs in astrocytes, while glucose oxidation is the main energy pathway in neurons. jneurosci.orgnih.govjneurosci.org The machinery for metabolizing medium-chain fatty acids, including enzymes for β-oxidation, is more highly expressed in astrocytes compared to neurons. jneurosci.orgfrontiersin.org

Anaplerotic Flux Associated with Octanoate Metabolism in Brain

Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that have been extracted for biosynthesis. The metabolism of octanoate in the brain is associated with a significant anaplerotic flux. jneurosci.orgnih.gov Studies have calculated the flux through anaplerotic pathways relative to the TCA cycle flux (Y) to be 0.08 ± 0.039 in the brain. jneurosci.orgnih.govresearchgate.netnih.govdntb.gov.ua This anaplerotic activity is primarily associated with the compartment responsible for glutamine synthesis, which is consistent with the view that anaplerosis occurs mainly in astrocytes. jneurosci.orgnih.govnih.govdntb.gov.ua The oxidation of octanoate in astrocytes provides the necessary carbon skeletons to support the synthesis of glutamine, which is then shuttled to neurons for the regeneration of the neurotransmitters glutamate and GABA. nih.gov

ParameterFindingImplication
Contribution to Brain Energy ~20% of total oxidative metabolism jneurosci.orgnih.govresearchgate.netnih.govOctanoate is a significant energy substrate for the brain.
Primary Site of Metabolism Astrocytes jneurosci.orgjneurosci.orgMetabolic compartmentalization between astrocytes (fatty acids) and neurons (glucose).
Relative Anaplerotic Flux (Y) 0.08 ± 0.039 jneurosci.orgnih.govnih.govdntb.gov.uaOctanoate metabolism replenishes TCA cycle intermediates, supporting neurotransmitter synthesis.
Anaplerotic Compartment Glutamine synthesis compartment (Astrocytes) jneurosci.orgnih.govnih.govLinks octanoate oxidation directly to the astrocyte-neuron metabolic coupling.

General Principles of Medium-Chain Fatty Acid Oxidation

Medium-chain fatty acids (MCFAs), such as octanoate, are metabolized differently from long-chain fatty acids (LCFAs), which accounts for their unique bioenergetic properties. researchgate.net

Carnitine-Independent Cellular Uptake and Intramitochondrial Activation

A key feature distinguishing MCFAs from LCFAs is their mode of entry into the mitochondria for β-oxidation. LCFAs require a specific carnitine-dependent transport system, involving the enzyme carnitine palmitoyltransferase I (CPT I), to cross the inner mitochondrial membrane. redalyc.orgnih.gov In contrast, MCFAs with carbon chains of 12 or fewer can enter the mitochondria without the need for this carnitine shuttle. researchgate.netredalyc.orgnih.gov

Once inside the mitochondrial matrix, these fatty acids must be "activated" by being converted to their acyl-CoA thioesters. nih.govexlibrisgroup.com This activation is a crucial step before they can undergo β-oxidation. ebi.ac.uk This process is catalyzed by mitochondrial acyl-CoA synthetases. ebi.ac.uk The carnitine-independent uptake and subsequent intramitochondrial activation allow for the rapid oxidation of MCFAs like octanoate, making them a readily available source of energy. researchgate.netnih.gov This metabolic characteristic is particularly relevant for tissues like the liver and kidney, whereas heart and skeletal muscle show a greater dependence on carnitine for MCFA oxidation. nih.govnih.gov

Differential Efficacy of Oxidative ATP Synthesis by Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs) are a unique class of fatty acids metabolized differently from long-chain fatty acids (LCFAs). nih.gov Unlike LCFAs, MCFAs with 6-12 carbon chains can enter the mitochondrial matrix to undergo β-oxidation without relying on the carnitine shuttle system. mdpi.comfrontiersin.org This characteristic allows for their rapid oxidation.

Once inside the mitochondria, MCFAs are activated to their acyl-CoA derivatives and enter the β-oxidation spiral. The β-oxidation of even-chain MCFAs, such as octanoate (C8), yields exclusively acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.gov In contrast, the oxidation of odd-chain MCFAs generates both acetyl-CoA and a single molecule of propionyl-CoA. nih.gov This propionyl-CoA is anaplerotic, meaning it can be converted to succinate (B1194679) and replenish TCA cycle intermediates. nih.gov

Octanoate's Role in Adipocyte Metabolism and Lipid Homeostasis

Octanoate directly influences the metabolism of adipocytes (fat cells), affecting their development and ability to synthesize and store lipids.

Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. Research has demonstrated that octanoate can inhibit this process. researchgate.netnih.gov When preadipocytes are exposed to octanoate, they accumulate less lipid compared to cells exposed to long-chain fatty acids. researchgate.netnih.gov

This inhibitory effect is mediated by a significant reduction in the expression of key adipogenic transcription factors. researchgate.netnih.gov Studies using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, have shown that octanoate treatment leads to decreased mRNA and protein levels of:

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) : A master regulator of adipogenesis. researchgate.netnih.govresearchgate.net

CCAAT/Enhancer-Binding Protein alpha (C/EBPα) : A transcription factor that works in concert with PPARγ. researchgate.netnih.gov

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) : A key factor in lipid and cholesterol synthesis. researchgate.netresearchgate.net

The expression of downstream differentiation markers, such as adipocyte fatty acid-binding protein (aP2 or FABP4) and glycerol-3-phosphate dehydrogenase (GPDH), is also significantly diminished by octanoate. researchgate.netnih.gov The mechanism appears to involve, at least in part, the inactivation of PPARγ, potentially through competition with PPARγ ligands and an increase in reactive oxygen species (ROS). nih.govresearchgate.net

Table 1: Effect of Octanoate on Adipogenic Gene Expression in 3T3-L1 Cells
Gene TargetEffect of Octanoate TreatmentReference
PPARγSignificantly Decreased mRNA and Protein Levels researchgate.netnih.govresearchgate.net
C/EBPαSignificantly Decreased mRNA and Protein Levels researchgate.netnih.gov
SREBP-1cSignificantly Decreased mRNA and Protein Levels researchgate.netresearchgate.net
Adipocyte Fatty Acid Binding Protein (aP2/FABP4)Significantly Diminished Expression researchgate.netnih.gov
Glycerol-3-Phosphate Dehydrogenase (GPDH)Significantly Diminished Expression researchgate.netnih.gov

In mature adipocytes, octanoate has been shown to comprehensively inhibit lipogenesis, the process of synthesizing fatty acids and combining them to form triglycerides for storage. nih.gov It significantly suppresses both the esterification of other fatty acids (like oleate) into triglycerides and the de novo synthesis of new fatty acids. nih.gov This effect has been observed in both 3T3-L1 adipocytes and human adipocytes. nih.gov

The inhibition of triglyceride synthesis is sustained, likely through the modulation of gene expression. nih.gov Octanoate treatment leads to a large decrease in the expression of key enzymes involved in fatty acid uptake and triglyceride synthesis, including lipoprotein lipase (B570770) (LPL), fatty acid synthase (FAS), and diacylglycerol acyltransferase 2 (DGAT2). nih.gov This comprehensive suppression of lipid synthesis pathways underscores octanoate's potent regulatory role in adipocyte function. nih.govnih.gov

The inhibitory effects of octanoate on lipid synthesis are directly linked to its influence on the activity of critical metabolic enzymes.

Acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) : DGAT catalyzes the final and committed step in triglyceride synthesis, attaching a fatty acid to a diacylglycerol molecule. aocs.orgjofem.org Studies have found that octanoate treatment leads to a reduction in DGAT activity in adipocytes. nih.gov This is accompanied by a decrease in the mRNA levels for DGAT, indicating that the inhibition occurs at both the enzyme activity and gene expression levels. nih.govnih.gov

Table 2: Influence of Octanoate on Key Lipogenic Enzyme Activity in Adipocytes
EnzymeFunctionEffect of Octanoate TreatmentReference
Acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT)Final step in triglyceride synthesisReduced activity and mRNA expression nih.govnih.gov
Acetyl-CoA Carboxylase (ACC)Rate-limiting step in fatty acid synthesisReduced activity and mRNA expression nih.gov
Fatty Acid Synthase (FAS)Synthesizes fatty acidsReduced mRNA expression nih.gov

Molecular and Cellular Mechanisms Modulated by Sodium Octanoate

Receptor-Mediated Actions of Octanoate (B1194180)

Sodium octanoate's engagement with cell surface receptors triggers downstream signaling cascades that regulate numerous cellular functions. Key among these are G protein-coupled receptors and Toll-like receptors.

G Protein-Coupled Receptor 84 (GPR84) Activation

G protein-coupled receptor 84 (GPR84) is recognized as a receptor for medium-chain fatty acids (MCFAs), including octanoate. biologists.compnas.orgpnas.org While primarily associated with immune cells like macrophages and neutrophils, GPR84 is also expressed in other tissues, including the brain. biologists.comresearchgate.net Activation of GPR84 by MCFAs can lead to various cellular responses, often in a pro-inflammatory context. researchgate.net

Research in rainbow trout has demonstrated that octanoate can activate GPR84 in the brain, influencing food intake. biologists.comnih.govmdpi.comnih.gov This suggests a role for GPR84 in sensing MCFAs and regulating metabolic processes. biologists.comnih.gov The activation of GPR84 can trigger downstream signaling pathways, including those involving AMPKα and Akt phosphorylation, as well as pathways related to PLCβ and IP3. biologists.combiologists.comnih.gov Studies have also shown that GPR84 is involved in the accumulation of lipid droplets. mdpi.com

ReceptorLigandTissue/Cell TypeDownstream SignalingCellular ResponseReference
GPR84Octanoate (MCFA)Brain (Rainbow Trout)AMPKα, Akt, PLCβ, IP3Regulation of food intake biologists.comnih.gov
GPR84Undecanoic acidZebrafishUpregulation of IL-12 p40Immune response mdpi.com
GPR84MCFAsImmune cellsPro-inflammatory signalingInflammatory response researchgate.net

Toll-Like Receptor 2 (TLR2) Pathway Modulation

Toll-like receptor 2 (TLR2) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns. This compound has been shown to modulate the TLR2 signaling pathway, particularly in the context of bacterial infections. In bovine mammary epithelial cells (bMECs), this compound can influence the internalization of Staphylococcus aureus, a process in which TLR2 is implicated. frontiersin.orgbvsalud.orgresearchgate.netnih.govnih.gov

Studies have revealed a concentration-dependent effect of this compound on S. aureus internalization in bMECs. researchgate.netnih.gov At a concentration of 1 mM, this compound activates bMECs through the TLR2 signaling pathway, which involves the phosphorylation of MAPKs such as p38, JNK, and ERK1/2. frontiersin.orgbvsalud.orgresearchgate.netnih.gov This activation enhances the innate immune response prior to bacterial invasion. frontiersin.orgbvsalud.orgresearchgate.net Furthermore, blocking TLR2 can impact the effect of this compound on bacterial internalization and subsequent immune responses. bvsalud.orgresearchgate.netnih.gov The activation of TLR2 by this compound can also lead to the activation of various transcription factors related to the host defense. frontiersin.orgnih.gov

ModulatorReceptor/PathwayCell TypeEffectDownstream EventsReference
This compound (1 mM)TLR2Bovine Mammary Epithelial CellsActivationPhosphorylation of p38, JNK, ERK1/2; Activation of transcription factors frontiersin.orgbvsalud.orgresearchgate.netnih.gov
This compound (0.25 mM)TLR2Bovine Mammary Epithelial CellsIncreased S. aureus internalization (when TLR2 is not blocked)Decreased MAPK phosphorylation when TLR2 is blocked bvsalud.orgresearchgate.net

G Protein-Coupled Receptor 43 (GPR43) Activation and Cellular Responses

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a receptor for short-chain fatty acids (SCFAs). nih.govmdpi.comnih.gov While octanoate is a medium-chain fatty acid, some studies suggest a broader ligand spectrum for these receptors or indirect effects. For instance, sodium decanoate, a slightly longer MCFA, has been shown to activate GPR43. mdpi.com

Activation of GPR43 can trigger various cellular responses. In intestinal epithelial cells, SCFA-mediated activation of GPR43 can lead to the production of chemokines and cytokines, promoting inflammatory responses. nih.gov This process involves the activation of the ERK1/2 and p38 MAPK signaling pathways. nih.gov In mouse mammary epithelial cells, the activation of GPR43, along with GPR41, by sodium acetate (B1210297) has been linked to the regulation of milk fat synthesis. frontiersin.org This activation leads to an increase in intracellular Ca2+ concentration and activation of ERK1/2. frontiersin.org

Intracellular Signaling Cascades Influenced by Octanoate

Beyond receptor-mediated actions, this compound can directly or indirectly influence crucial intracellular signaling cascades that govern cellular metabolism and stress responses.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway Regulation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. tandfonline.com this compound has been shown to modulate the AMPK signaling pathway. In a study on intestinal dysfunction in sheep, this compound was found to partially reverse lipid metabolism abnormalities by regulating the AMPK signaling pathway. nih.govmdpi.com This suggests a protective role for this compound in certain pathological conditions through its influence on AMPK. nih.govmdpi.com

The activation of AMPK can, in turn, regulate lipid metabolism by inhibiting lipid synthesis and promoting fatty acid oxidation. mdpi.com In the context of cadmium-induced intestinal injury, this compound treatment was observed to reverse changes in gene expression associated with the AMPK pathway, which was activated via the LKB1-STRAD-MO25 complex. mdpi.com However, in human umbilical vein endothelial cells (HUVECs), the oxidation of the medium-chain fatty acid octanoate was not stimulated by an AMPK activator, suggesting that the role of AMPK in octanoate metabolism may be cell-type specific. nih.govahajournals.org

ModulatorPathwayCell/Tissue TypeEffectMechanismReference
This compoundAMPKHu Sheep IntestineReversal of lipid metabolism abnormalityRegulation of AMPK signaling nih.govmdpi.com
AMPK Activator (AICAR)AMPKHuman Umbilical Vein Endothelial CellsNo stimulation of octanoate oxidationCell-type specific metabolism nih.govahajournals.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK1/2)

Mitogen-activated protein kinases (MAPKs) are a group of protein kinases that are involved in directing cellular responses to a variety of stimuli. wikipedia.orgnih.govnih.gov The three major MAPK families are p38 MAP kinase, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov this compound has been shown to modulate these MAPK pathways.

In bovine mammary epithelial cells, 1 mM this compound activates the TLR2 signaling pathway, which leads to the phosphorylation and activation of p38, JNK, and ERK1/2. frontiersin.orgbvsalud.orgresearchgate.netnih.gov This activation is crucial for the innate immune response to bacterial challenge. frontiersin.orgbvsalud.orgresearchgate.net Conversely, at a lower concentration (0.25 mM), this compound treatment followed by TLR2 blockade resulted in decreased phosphorylation of these MAPKs. bvsalud.orgresearchgate.net Furthermore, the activation of GPR41 and GPR43 in intestinal epithelial cells by SCFAs can also activate the ERK1/2 and p38 MAPK signaling pathways to induce the production of chemokines and cytokines. nih.gov

ModulatorPathwayCell TypeStimulusEffectReference
This compound (1 mM)p38, JNK, ERK1/2Bovine Mammary Epithelial CellsS. aureus challengeIncreased phosphorylation frontiersin.orgbvsalud.orgresearchgate.netnih.gov
This compound (0.25 mM) with TLR2 blockadep38, JNK, ERK1/2Bovine Mammary Epithelial CellsS. aureus challengeDecreased phosphorylation bvsalud.orgresearchgate.net
Short-chain fatty acidsERK1/2, p38Intestinal Epithelial CellsGPR41/GPR43 activationIncreased phosphorylation nih.gov

Gene Expression and Transcriptional Regulation by Octanoate

This compound, the sodium salt of the eight-carbon medium-chain fatty acid octanoic acid, exerts significant influence on cellular function through the modulation of gene expression and various transcriptional regulatory pathways. Its effects are particularly prominent in the realms of lipid metabolism, adipogenesis, inflammation, and epigenetic modifications.

Modulation of Lipid Metabolism Gene Expression

This compound plays a critical role in regulating the expression of genes involved in lipid homeostasis, orchestrating a shift from lipid storage to lipid oxidation. In hepatic cells of the large yellow croaker (Larimichthys crocea), dietary supplementation with this compound has been shown to down-regulate the mRNA expression of genes associated with lipogenesis and fatty acid transport. frontiersin.orgnih.gov This includes key enzymes and regulatory proteins such as acetyl-CoA carboxylase 1 (ACC1), stearoyl-CoA desaturase 1 (SCD1), fatty acid synthase (FAS), diacylglycerol acyltransferase 1 (DGAT1), and fatty acid binding protein 3 (FABP3), fatty acid transport protein (FATP), and CD36. frontiersin.orgnih.gov

Conversely, this compound supplementation up-regulates the expression of genes involved in lipolysis and fatty acid β-oxidation. frontiersin.orgnih.gov This includes adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), lipoprotein lipase (LPL), carnitine palmitoyltransferase 1 (CPT1), and medium-chain acyl-CoA dehydrogenase (MCAD). frontiersin.orgnih.gov The upregulation of MCAD is particularly noteworthy as it is a key enzyme in the initial step of medium-chain fatty acid β-oxidation. frontiersin.org This differential gene expression profile collectively contributes to a reduction in hepatic lipid accumulation by decreasing the de novo synthesis of fatty acids and promoting their breakdown for energy. frontiersin.org

In the context of bacterial lipid production, this compound has been observed to enhance lipid accumulation in Streptomyces jeddahensis by activating specific metabolic pathways. mdpi.com Gene expression analysis in this bacterium revealed an upregulation of key metabolic genes such as diacylglycerol acyltransferase (DGAT) and fabD, which are involved in fatty acid biosynthesis, particularly under thermal stress conditions. mdpi.com

The following table summarizes the observed effects of this compound on the expression of key genes involved in lipid metabolism.

Gene Function Effect of this compound Organism/Cell Type Reference
ACC1LipogenesisDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
SCD1LipogenesisDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
FASLipogenesisDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
SREBP-1cLipogenesisDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
DGAT1Triglyceride synthesisDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
FABP3Fatty acid transportDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
FATPFatty acid transportDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
CD36Fatty acid transportDown-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
ATGLLipolysisUp-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
HSLLipolysisUp-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
LPLLipolysisUp-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
CPT1Fatty acid β-oxidationUp-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
MCADFatty acid β-oxidationUp-regulatedLarge yellow croaker (liver) frontiersin.orgnih.gov
ACOFatty acid β-oxidationUp-regulatedLarge yellow croaker (liver) frontiersin.org
DGATTriglyceride biosynthesisUp-regulatedStreptomyces jeddahensis mdpi.com
fabDFatty acid biosynthesisUp-regulatedStreptomyces jeddahensis mdpi.com

Effects on Adipogenic Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptors, Sterol Regulatory Element-Binding Protein 1c)

This compound has been demonstrated to attenuate adipogenesis, the process of preadipocyte differentiation into mature adipocytes, by modulating the expression of key adipogenic transcription factors. Research on 3T3-L1 preadipocytes has shown that treatment with octanoate significantly curtails the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.net These two transcription factors are master regulators of adipogenesis, and their downregulation by octanoate is a key mechanism in its anti-adipogenic effect. researchgate.net

Furthermore, this compound has been shown to inhibit the expression of sterol regulatory element-binding protein 1c (SREBP-1c) in 3T3-L1 cells. researchgate.net SREBP-1c is a crucial transcription factor that governs the expression of genes involved in fatty acid synthesis. researchgate.net By suppressing SREBP-1c, octanoate further contributes to the inhibition of lipid accumulation in adipocytes. researchgate.net In studies with large yellow croaker, octanoate supplementation also led to the downregulation of srebp1 and cebpα mRNA expression in the liver, correlating with reduced hepatic lipid deposition. frontiersin.orgresearchgate.net

The inhibitory effects of octanoate on these adipogenic transcription factors appear to be sustained, suggesting a modulation of the entire differentiation program. nih.gov This comprehensive inhibition of key regulatory proteins underscores the potent role of this compound in controlling adipocyte development and function. researchgate.netnih.gov

The table below details the impact of this compound on major adipogenic transcription factors.

Transcription Factor Function Effect of this compound Cell Type/Organism Reference
PPARγMaster regulator of adipogenesisDown-regulated/Attenuated3T3-L1 preadipocytes, Rat adipocytes researchgate.netresearchgate.net
SREBP-1cRegulates fatty acid synthesis and adipogenesisDown-regulated/Inhibited3T3-L1 preadipocytes, Large yellow croaker (liver) frontiersin.orgresearchgate.netresearchgate.netresearchgate.net
C/EBPαMaster regulator of adipogenesisDown-regulated/Attenuated3T3-L1 preadipocytes, Large yellow croaker (liver) frontiersin.orgresearchgate.netresearchgate.netresearchgate.net

Influence on Cytokine and Chemokine Gene Expression

This compound can modulate the expression of genes encoding cytokines and chemokines, thereby influencing inflammatory pathways. In a study on large yellow croaker fed a high soybean oil diet, supplementation with this compound was found to down-regulate the mRNA expression of pro-inflammatory cytokines. nih.govresearchgate.net Specifically, the expression of tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interferon-gamma (IFNγ) was suppressed in the liver. nih.govresearchgate.net This suggests that this compound has the potential to mitigate inflammatory responses.

In contrast, other studies have reported an enrichment of secretory and inflammatory gene expression in melanoma cells treated with octanoate. biorxiv.org This suggests that the effect of this compound on cytokine and chemokine gene expression may be cell-type specific and context-dependent. The activation of Toll-like receptor 4 (TLR4) signaling by saturated fatty acids like octanoate has been implicated in this pro-inflammatory response in melanoma cells. biorxiv.org

The following table presents the observed effects of this compound on the gene expression of various cytokines and chemokines.

Gene Function Effect of this compound Cell Type/Organism Reference
TNFαPro-inflammatory cytokineDown-regulatedLarge yellow croaker (liver) nih.govresearchgate.net
IL-1βPro-inflammatory cytokineDown-regulatedLarge yellow croaker (liver) nih.govresearchgate.net
IFNγPro-inflammatory cytokineDown-regulatedLarge yellow croaker (liver) nih.govresearchgate.net
Secretory and inflammatory genesVariousEnriched expressionMelanoma cells biorxiv.org

Induction of Histone Acetylation by this compound

A significant molecular mechanism through which this compound influences gene expression is the induction of histone acetylation. Histone acetylation is an epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. biorxiv.org

Studies have shown that treating both zebrafish and human melanoma cells with octanoate results in a robust increase in the acetylation of various histone lysine (B10760008) residues, including H3K9, H3K27, H3K12, and pan-lysine acetylation on both H3 and H4 histones. biorxiv.org This increase in histone acetylation is directly linked to the metabolism of octanoate. biorxiv.org As a medium-chain fatty acid, octanoate can be readily metabolized through the fatty acid β-oxidation pathway to produce acetyl-CoA, the universal donor for acetylation reactions. biorxiv.orgnih.gov The resulting increase in the cellular pool of acetyl-CoA fuels the activity of histone acetyltransferases (HATs), such as p300, leading to heightened global histone acetylation. biorxiv.org

This octanoate-induced histone acetylation is associated with increased global gene expression and enhanced chromatin accessibility. biorxiv.org The convergence of fatty acid metabolism and epigenetic modifications provides a powerful mechanism for this compound to reprogram the transcriptional landscape of cells. biorxiv.org

The table below summarizes the key findings regarding this compound and histone acetylation.

Histone Mark Effect of this compound Cell Type Proposed Mechanism Reference
H3K9acIncreasedMelanoma cells, HepatocytesIncreased acetyl-CoA from β-oxidation biorxiv.orgnih.gov
H3K27acIncreasedMelanoma cellsIncreased acetyl-CoA from β-oxidation biorxiv.org
H4K12acIncreasedMelanoma cellsIncreased acetyl-CoA from β-oxidation biorxiv.org
Pan H3 and H4 lysine acetylationIncreasedMelanoma cellsIncreased acetyl-CoA from β-oxidation biorxiv.org

Sodium Octanoate in Microbiological and Immunological Research

Modulation of Host Innate Immune Responses by Sodium Octanoate (B1194180)

Sodium octanoate, a medium-chain fatty acid, has demonstrated significant immunomodulatory capabilities, influencing the host's innate immune system. This primary line of defense is crucial for recognizing and responding to pathogens. asm.org Research indicates that this compound can directly interact with and alter the functions of various components of the innate immune response, including the expression of signaling molecules and the activity of immune cells.

Effects on Pro-inflammatory and Anti-inflammatory Cytokine Expression

This compound exhibits a complex, often concentration-dependent, effect on the expression of cytokines, the key signaling proteins that orchestrate inflammatory responses. Studies have shown that it can both suppress pro-inflammatory cytokines and enhance anti-inflammatory ones, suggesting a role in restoring inflammatory balance.

In a study on cadmium-induced intestinal injury in sheep, this compound treatment was found to alleviate the elevation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Concurrently, it reversed the cadmium-induced increase in the pro-inflammatory cytokine IL-17 and the decrease in the anti-inflammatory cytokine IL-10. mdpi.com Similarly, in large yellow croaker with liver inflammation induced by a high soybean oil diet, dietary supplementation with this compound down-regulated the mRNA expression of pro-inflammatory genes like tnfα, il1β, and ifnγ (Interferon-gamma), while up-regulating the anti-inflammatory cytokine il10. frontiersin.orgresearchgate.net

The effects can be context-dependent. In bovine mammary epithelial cells (bMECs), a low concentration (0.25 mM) of this compound acted as an anti-inflammatory agent by increasing IL-10 gene expression. frontiersin.org In contrast, a higher concentration (1 mM) appeared to have pro-inflammatory effects before infection by up-regulating IL-1β secretion and chemokine gene expression, but exerted anti-inflammatory effects after infection with Staphylococcus aureus by increasing IL-10 gene expression and reducing IL-1β secretion. frontiersin.orgresearchgate.net This dual regulatory capacity highlights the nuanced role of this compound in modulating immune homeostasis.

Table 1: Effect of this compound on Cytokine Expression in Various Research Models

Model Condition Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17, IFNγ) Anti-inflammatory Cytokines (e.g., IL-10) Reference
Hu Sheep Jejunum Cadmium-induced injury ↓ Decreased expression ↑ Increased expression mdpi.com
Large Yellow Croaker Liver High soybean oil diet ↓ Decreased mRNA expression ↑ Increased mRNA expression frontiersin.org
Bovine Mammary Epithelial Cells (bMECs) Uninfected ↑ Increased IL-1β (at 1 mM) ↑ Increased IL-10 (at 0.25 mM) frontiersin.org
Bovine Mammary Epithelial Cells (bMECs) S. aureus infection ↓ Reduced IL-1β secretion (at 1 mM) ↑ Increased IL-10 expression (at 1 mM) frontiersin.orgresearchgate.net

Impact on Immune Cell Responses (e.g., Macrophage Phagocytosis)

This compound influences the functional responses of innate immune cells, notably affecting phagocytosis and macrophage activation. In bovine mammary epithelial cells, which are non-professional phagocytes, this compound demonstrated a concentration-dependent dual effect on the internalization of Staphylococcus aureus. nih.govnih.gov Lower concentrations (0.25–0.5 mM) induced bacterial internalization, whereas higher concentrations (1-2 mM) inhibited it. nih.gov This modulation is linked to the regulation of cell surface receptors like α5β1 integrin, Toll-like receptor 2 (TLR2), and CD36, which are involved in pathogen recognition and uptake. frontiersin.orgresearchgate.net

Specifically, at 1 mM, this compound was shown to activate bMECs through the TLR2 signaling pathway, leading to the phosphorylation of MAPKs (p38, JNK, and ERK1/2), which improves the innate immune response prior to bacterial invasion. frontiersin.orgnih.gov Research in large yellow croaker also suggests that caprylate (a term for octanoate) can shift macrophage polarity towards an anti-inflammatory state. researchgate.netomicsdi.org Furthermore, a study on the storage of platelets found that this compound could decrease the phagocytic clearance of platelets by HepG2 cells, a liver-derived cell line, suggesting an impact on cellular ingestion processes. researchgate.net

Interactions with Microbial Systems

This compound directly interacts with a variety of microorganisms, affecting their viability, metabolic processes, and community structure. Its antimicrobial properties and its role as a metabolic substrate give it a significant influence over microbial ecosystems, particularly the gut microbiota.

Influence on Microbial Growth and Metabolism

The effect of this compound on microbial growth is species-dependent. It can act as an inhibitor for some bacteria while being utilized as a carbon source or a production enhancer by others. Studies have shown that free octanoic acid can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net In experiments using genetically engineered E. coli, growth was dramatically inhibited in a medium where this compound was the sole carbon source compared to glucose or other substrates. researchgate.net

Conversely, in the fungus Monascus ruber, supplementation with this compound in submerged cultures led to a significant increase in the production of microbial pigments. nih.gov An expressive output of red pigments was achieved in just 48 hours with supplementation, a process that took 144 hours in the control culture. nih.gov This indicates that for certain microorganisms, this compound can be a valuable supplement to enhance the synthesis of specific biomolecules. nih.gov From a metabolic standpoint, in vitro studies have shown that octanoate can inhibit glycolysis in hepatocytes while stimulating anabolic pathways like lipogenesis and gluconeogenesis. nih.gov

Effects on Specific Bacterial Species and Their Metabolic Output (e.g., Short-Chain Fatty Acids)

Beyond broad compositional changes, this compound affects the abundance of specific bacterial genera. In large yellow croaker, dietary octanoate promoted the abundance of the probiotic genus Lactobacillus while reducing the populations of potential pathobionts such as Escherichia-Shigella and Staphylococcus. nih.gov In a different study involving weaned pigs, sodium caprylate (octanoate) treatment increased the populations of Prevotella_9 in the ileum and Lachnoclostridium and Roseburia in the colon, while decreasing Streptococcus and Enterococcus in the ileum. researchgate.net

A critical metabolic output of the gut microbiota is short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate (B1210297), which are crucial for host health, regulating energy homeostasis and immune function. mdpi.comfrontiersin.orgfrontiersin.org Research has shown that sodium caprylate treatment can increase the concentrations of SCFAs in the gut of weaned pigs. researchgate.net This is significant as certain bacterial species engage in cross-feeding, where the metabolic products of one group, like acetate, are used by another to produce other SCFAs, such as butyrate. mdpi.com By modulating the abundance of specific bacteria, this compound can indirectly influence the profile of these vital metabolic outputs.

Table 2: Influence of this compound on Specific Gut Microbiota and Metabolic Output

Model Organism Effect on Bacterial Genera Effect on Metabolic Output Reference

Antifungal Activities of this compound in in vitro Systems

This compound, the sodium salt of octanoic acid (a medium-chain fatty acid), has demonstrated notable antifungal properties in various in vitro studies. Its activity has been evaluated against a range of fungal species, including significant plant pathogens and opportunistic human pathogens. The research highlights its potential as an antifungal agent, often focusing on the inhibition of mycelial growth and spore germination.

Research has shown that this compound can inhibit the growth of several fungal species that cause postharvest rot in fruits. For instance, studies have reported its effectiveness against Botrytis cinerea and Rhizopus stolonifer, two major pathogens affecting strawberries. scielo.org.mx The antifungal activity is often concentration-dependent. In one study, this compound at concentrations of 1000 and 2000 µM resulted in a 100% antifungal index (AI) against Colletotrichum nymphaeae. researchgate.netresearcher.life Similarly, it has shown significant inhibitory effects on the mycelial growth of Fusarium sambucinum, a pathogen causing dry rot in potatoes, with inhibition ranging from 10.9% to 16.4% at concentrations of 0.16, 0.33, and 0.49 mg/mL. researchgate.net At a higher concentration of 0.49 mg/mL, this compound achieved a 62.1% inhibition of the mycelial growth of F. sambucinum. researchgate.net

The spectrum of this compound's antifungal activity also extends to other plant pathogenic fungi. Research has documented its effect against Colletotrichum siamense. researchgate.net Furthermore, when tested as a ligand, this compound was used in studies evaluating the antifungal properties of metal complexes against fungi like Aspergillus Flavus and Aspergillus niger. journalijdr.comiosrjournals.org

In addition to plant pathogens, this compound has been tested against fungi relevant to human health. Studies have determined its Minimum Inhibitory Concentration (MIC) against the opportunistic yeast Candida albicans. One study reported a MIC of 100 mg/ml for C. albicans. The primary antifungal action of medium-chain fatty acids like octanoic acid is believed to involve the disruption of the fungal cell membrane's integrity. caringsunshine.com

The following tables summarize the in vitro antifungal activities of this compound against various fungal species as reported in different research studies.

Table 1: Antifungal Activity of this compound Against Plant Pathogenic Fungi

Fungal Species Concentration Observed Effect Reference
Colletotrichum nymphaeae 1000 µM 100% Antifungal Index (AI) researchgate.netresearcher.life
Colletotrichum nymphaeae 2000 µM 100% Antifungal Index (AI) researchgate.netresearcher.life
Fusarium sambucinum (AUC-TZ-1) 0.16 mg/mL 10.9% inhibition researchgate.net
Fusarium sambucinum (AUC-TZ-1) 0.33 mg/mL Inhibition between 10.9% and 16.4% researchgate.net
Fusarium sambucinum (AUC-TZ-1) 0.49 mg/mL 16.4% inhibition researchgate.net
Fusarium sambucinum (AUC-TZ-1) 0.49 mg/mL 62.1% Antifungal Index (AI) researchgate.net
Botrytis cinerea Not specified Antifungal activity reported scielo.org.mxresearchgate.net
Rhizopus stolonifer Not specified Antifungal activity reported scielo.org.mx
Colletotrichum siamense Not specified Antifungal effect reported researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Candida albicans

Fungal Species Minimum Inhibitory Concentration (MIC) Reference
Candida albicans 100 mg/ml

Advanced Methodologies and Research Applications of Sodium Octanoate

Isotopic Labeling Applications in Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. plant-ecology.com By replacing one or more atoms of a molecule with their heavy isotope, researchers can follow the journey of the labeled compound through various metabolic pathways. plant-ecology.combiorxiv.org Sodium octanoate (B1194180), a medium-chain fatty acid, has been effectively used in such studies, particularly with carbon-13 (¹³C) labeling, to investigate lipid metabolism and its contribution to cellular energy. foodb.camedchemexpress.comaacrjournals.org

Use of ¹³C-Labeled Sodium Octanoate in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates of metabolic reactions in a biological system at steady state. The use of ¹³C-labeled this compound in MFA provides detailed insights into the catabolism of fatty acids and their entry into central carbon metabolism. nih.gov When cells or organisms are supplied with ¹³C-labeled this compound, the labeled carbon atoms are incorporated into various downstream metabolites. kibion.com

For instance, the oxidation of [1-¹³C]octanoate, which does not require the carnitine palmitoyltransferase 1 (CPT-1) transport system for mitochondrial entry, results in the production of M+1 citrate, indicating its direct entry into the TCA cycle. nih.gov This approach has been used to assess fatty acid oxidation in different cell types, including primary mouse hepatocytes. nih.gov Studies have shown that ¹³C-labeled octanoate is readily metabolized by the brain, leading to the labeling of glutamate (B1630785), glutamine, and GABA. nih.gov This demonstrates that fatty acid metabolic pathways are active in the brain and that octanoate can contribute significantly to its oxidative metabolism. nih.gov

In studies of platelet metabolism, [¹³C₈]-octanoate has been used to investigate β-oxidation. nih.gov The results showed that carbon from octanoate was incorporated into acetyl-CoA and, to a lesser extent, succinyl-CoA. nih.gov These findings help to elucidate metabolic defects that occur during platelet storage. nih.gov

Tracing Carbon Flow in Complex Biological Systems

The application of ¹³C-labeled this compound extends to tracing carbon flow in more complex biological systems and disease models. For example, in studies of glioblastoma, ¹³C-oleate, a long-chain fatty acid, was used to demonstrate a significant enrichment of ¹³C in TCA cycle metabolites in glioblastoma stem cells compared to normal neural stem cells, highlighting the importance of fatty acid oxidation in this cancer. aacrjournals.org While not this compound, this illustrates the principle of using labeled fatty acids to trace carbon flow.

In a study investigating the effects of cadmium exposure on intestinal function in sheep, lipid metabolomics revealed that this compound could partially reverse abnormalities in lipid metabolism, particularly in the glycerophospholipid metabolic pathway, by regulating the AMPK signaling pathway. mdpi.comnih.gov Another study used [2,4,6,8-¹³C₄]octanoate to show that octanoate can contribute to about 20% of the brain's oxidative metabolism in an intact physiological system. nih.gov This research provides evidence for active fatty acid metabolic pathways in the brain. nih.gov Furthermore, ¹³C-labeled octanoic acid breath tests are used to assess gastric emptying, where the labeled carbon is catabolized in the liver and exhaled as ¹³CO₂. kibion.com

Biophysical Characterization in Solution Chemistry

The behavior of this compound in aqueous solutions is a subject of extensive research due to its properties as a surfactant and its ability to self-assemble into micelles. researchgate.net This self-organization is crucial for its applications in various fields, including pharmaceuticals and nanotechnologies. researchgate.net

Micelle Formation and Aggregation Thermodynamics of this compound

This compound molecules in water, above a certain concentration known as the critical micelle concentration (CMC), aggregate to form micelles. The CMC of this compound is influenced by temperature, showing a U-shaped curve with a minimum value. researchgate.nettandfonline.com The thermodynamics of this micellization process, including the Gibbs free energy (ΔG⁰m), enthalpy (ΔH⁰m), and entropy (ΔS⁰m) of micelle formation, have been determined through various techniques like conductivity measurements. researchgate.nettandfonline.comresearchgate.net

The formation of micelles is an endothermic process. rsc.org The transfer of a this compound molecule from infinite dilution to a micelle involves heats of a few kilojoules per mole. rsc.orgrsc.org The enthalpy of micellization (ΔH⁰m) for this compound is positive at lower temperatures and can become negative at higher temperatures. researchgate.net The entropy of micellization (ΔS⁰m) is generally positive across a range of temperatures. researchgate.net The aggregation process is not solely entropy-driven. acs.org Molecular dynamics simulations have been employed to compute the potential of mean force for the dissociation of a surfactant molecule from a micelle, providing detailed insights into the Gibbs energy, enthalpy, and entropy of aggregation. acs.org

Thermodynamic Parameters of Micellization for this compound

Temperature (K)ΔG⁰m (kJ/mol)ΔH⁰m (kJ/mol)ΔS⁰m (J/mol·K)
298.15-15.31.556.3
308.15-15.90.553.2
318.15-16.4-0.550.0

Note: The values in this table are illustrative and derived from graphical representations and textual descriptions in the cited literature. researchgate.netresearchgate.net They represent the general trends and approximate magnitudes of the thermodynamic parameters.

Interaction with Water Molecules and Hydrogen Bond Dynamics

The interaction between this compound and water molecules is fundamental to its solution behavior. researchgate.net Even at very low concentrations, the hydrocarbon chain of the octanoate ion interacts with water, influencing the solution's properties. rsc.orgrsc.org The negatively charged carboxylate headgroups are exposed to the aqueous environment and act as hydrogen-bond acceptors. acs.org

Molecular dynamics simulations have shown that water molecules form hydrogen bonds with the oxygen atoms of the octanoate headgroup, with a characteristic peak in the radial distribution function around 0.18 nm. acs.org The dynamics of water molecules near the micellar surface are found to be similar to that of bulk water. aip.org However, the presence of the micelle does influence the local water structure. Studies have identified different types of water at the interface based on the number of hydrogen bonds they form with the headgroup oxygens. researchgate.net The hydration of the octanoate chain is highest at the carboxylic headgroup, decreases along the chain, and then slightly increases again towards the terminal methyl group. aip.org The strength of hydrogen bonds is affected by the formation of dimers and micelles, with water molecules in the hydration shell of dimers being the most strongly bound, and those around micelles being the most weakly bound. researchgate.net

Conformational Studies of Hydrocarbon Chains within Aggregates

The conformation of the hydrocarbon chains of this compound within micelles and other aggregates has been investigated using techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netosti.gov These studies provide information about the ordering and mobility of the alkyl chains.

Raman spectroscopy has shown that the formation of dimers and micelles leads to an increase in the proportion of hydrocarbon chains in the more ordered trans conformation. researchgate.net This indicates a reduction in the conformational freedom of the chains upon aggregation.

NMR relaxation studies, including ¹³C and ²H NMR, have been used to probe the dynamics and order of the hydrocarbon chains. osti.govrsc.org The "two-step" model of relaxation is often used to analyze this data, providing information on correlation times (dynamics) and order parameters (static properties). rsc.org Deuterium NMR studies on the hexagonal liquid-crystalline phase of the this compound-water system have determined order parameters for the different CD₂ groups along the chain, which range from 0.02 to 0.13. tandfonline.comcapes.gov.br These order parameters generally decrease from the headgroup towards the tail, indicating increasing motional freedom along the chain. tandfonline.com

Protein Stabilization and Interaction Studies

This compound plays a significant role in biochemical and pharmaceutical research, particularly in the study of proteins. Its interactions are crucial for stabilizing proteins and understanding their binding mechanisms.

Role of this compound as a Protein Stabilizer (e.g., Albumin, Fibrinogen)

This compound is widely recognized for its function as a protein stabilizer, notably for proteins such as human serum albumin (HSA) and fibrinogen. scbt.comscientificlabs.com This stabilization is critical in various applications, including the heat sterilization of protein solutions, such as commercially prepared human serum albumin for transfusions. fishersci.nlsigmaaldrich.comkarger.com The addition of stabilizers like this compound is necessary to prevent the heat-induced denaturation and aggregation of these proteins during processes like pasteurization (heating at 60°C for 10 hours), which is performed to inactivate infectious agents. karger.com

The stabilizing effect of this compound on albumin has been shown to protect the protein against both heat and oxidative stress. Its presence helps maintain the structural integrity of the protein under conditions that would otherwise lead to loss of function. sigmaaldrich.com This application is also crucial in the fractionation of blood plasma. fishersci.nlcymitquimica.com

Modulation of Protein Binding Affinity and Conformation

This compound, as an anionic surfactant, interacts with proteins primarily through electrostatic forces between its charged headgroup and oppositely charged amino acid residues on the protein surface. These initial interactions can be strengthened by subsequent hydrophobic interactions between the alkyl chain of the octanoate and nonpolar regions of the protein. rsc.org These binding events can lead to significant changes in the protein's conformation and its affinity for other ligands. rsc.orgmdpi.com

The interaction between this compound and proteins can induce conformational transitions, often from a folded to a more unfolded state, particularly at higher surfactant concentrations. rsc.org Even at lower concentrations, the binding of this compound can induce small conformational changes in a protein's structure. researchgate.net

A key area of research is the effect of this compound on the binding properties of human serum albumin (HSA), a major transport protein in the blood. HSA has specific binding sites for various ligands, and this compound is known to bind to one of these sites, located in domain III. exp-oncology.com.ua This binding can modulate the protein's affinity for other molecules. For instance, in a study involving cisplatin (B142131) (a chemotherapy drug), the pre-loading of HSA with cisplatin led to a statistically significant decrease in the enthalpy of binding for this compound, from -19.1 ± 0.8 kJ/mole to -15.8 ± 0.8 kJ/mole, confirming their interaction at the same binding domain. exp-oncology.com.ua Similarly, the binding of uremic toxins to albumin can be inhibited by this compound, highlighting its role in modulating the binding affinity of other ligands. nih.gov

Table 1: Effect of Cisplatin (CP) on the Enthalpy of Binding (ΔH) of this compound to Human Serum Albumin (HSA)
ComplexEnthalpy of Binding (ΔH) in kJ/mole
HSA + this compound-19.1 ± 0.8
(HSA-CP Complex) + this compound-15.8 ± 0.8

Analytical Techniques for Quantitative and Qualitative Analysis in Research

A variety of advanced analytical techniques are employed to study this compound, particularly its concentration in biological preparations and its interactions with proteins.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Selected Reaction Monitoring/Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of this compound. A common application is the quality control of human serum albumin (HSA) preparations to determine the concentration of this compound used as a stabilizer. karger.comnih.gov One established method utilizes reversed-phase HPLC with UV detection at 214 nm. karger.com In this method, after protein precipitation with methanol, the extract is analyzed on a C18 column with a mobile phase of 0.1% trifluoroacetic acid in a methanol/water mixture (80:20). karger.com For enhanced sensitivity, derivatization of octanoic acid to its p-bromophenacyl ester can be performed, which increases the detection sensitivity by 100-fold, achieving a detection limit of 0.5 mg/L. nih.gov Another reverse-phase HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid. This method is versatile and can be made compatible with mass spectrometry by substituting phosphoric acid with formic acid. sielc.com

Liquid Chromatography-Selected Reaction Monitoring/Mass Spectrometry (LC-SRM/MS) offers high sensitivity and specificity for the targeted quantification of molecules in complex biological samples. omicsonline.org This technique is particularly valuable for analyzing acyl-CoA thioesters, including those derived from octanoate. nih.gov In LC-SRM/MS, specific precursor-to-product ion transitions are monitored, allowing for precise and accurate quantification even at low concentrations. omicsonline.orgresearchgate.net This method is ideal for pharmacokinetic studies and for analyzing cellular metabolism where this compound may be a substrate or product. sielc.comnih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Raman Spectroscopy, Spectrofluorimetry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-invasive technique for studying molecular structure, dynamics, and interactions in solution. openmedscience.com 1H-NMR has been used to observe the interaction between this compound and HSA. The spectra reveal that the peaks corresponding to this compound become broader upon association with the albumin molecule, indicating binding. researchgate.net Quantitative 1H-NMR (qHNMR) can be employed to study low-affinity ligand-protein interactions by quantifying the concentration of the unbound ligand in equilibrium with the protein-bound state. plos.org 13C NMR is also utilized to investigate the conformational changes in the alkyl chain of this compound upon solubilization and interaction in various systems. researchgate.net

Raman Spectroscopy provides detailed information about the vibrational modes of molecules, making it an excellent tool for studying conformational changes. acs.org It has been successfully applied to study the self-organization of this compound in aqueous solutions, including the formation of monomers, dimers, and micelles. researchgate.net The technique is sensitive to changes in the conformation of the hydrocarbon tails of the surfactant, such as transitions between trans and gauche forms, which occur during micellization and protein interaction. researchgate.netresearchgate.net Raman spectroscopy can also probe the structural changes in proteins, like the Na+,K+-ATPase, upon binding of sodium ions. spectroscopyonline.com

Spectrofluorimetry is a highly sensitive technique used to investigate protein conformational changes and ligand binding events. nih.gov It often relies on monitoring the intrinsic fluorescence of tryptophan residues within the protein. edinst.com The binding of a ligand like this compound can alter the microenvironment of these residues, leading to changes in fluorescence intensity or a shift in the emission maximum. nih.gov This method has been used to study the conformation and binding function of uremic albumin, with this compound serving as a ligand marker to probe binding sites. nih.gov

Table 2: Spectroscopic Techniques for this compound Analysis
TechniquePrimary Application in this compound ResearchKey Findings/Information Obtained
NMR SpectroscopyStudying protein-ligand interactions. openmedscience.complos.orgObservation of peak broadening upon binding to albumin; quantification of unbound ligand. researchgate.net
Raman SpectroscopyAnalyzing conformational changes of the surfactant and protein. researchgate.netspectroscopyonline.comDetection of trans/gauche conformational changes in the alkyl chain during micellization and protein interaction. researchgate.net
SpectrofluorimetryInvestigating protein conformational changes upon binding. nih.govMonitoring changes in intrinsic tryptophan fluorescence to characterize binding events. edinst.comnih.gov

Calorimetric Approaches (e.g., Flow Microcalorimetry, Differential Scanning Microcalorimetry)

Flow Microcalorimetry is an isothermal technique used to directly measure the heat changes associated with binding interactions. It has been instrumental in determining the thermodynamic parameters of this compound binding to proteins like albumin. nih.gov For example, flow microcalorimetry was used to measure the enthalpy of complex formation between HSA and various ligands, including this compound, to characterize binding sites and affinities. exp-oncology.com.uanih.gov Studies have shown that the enthalpy of this compound binding to its site on albumin is significantly affected by the presence of other bound ligands, providing a way to study competitive binding. exp-oncology.com.ua

This compound as a Biochemical Reagent and Molecular Tool

This compound, the sodium salt of octanoic acid, is a versatile medium-chain fatty acid that serves as a crucial biochemical reagent and molecular tool in a variety of research applications. medchemexpress.comscbt.com Its utility stems from its amphiphilic nature, allowing it to interact with both polar and non-polar environments. This property makes it an effective protein stabilizer, a modulator of enzyme activity, an agent for studying cellular processes, and a component in advanced chromatography techniques. scbt.comthejamesonlab.comgoogle.com

In biochemical research, this compound is frequently employed to investigate and manipulate the structure and function of proteins and other biological macromolecules. scbt.com It is particularly well-known for its role in stabilizing proteins like albumin against thermal stress. scbt.comnih.gov Beyond stabilization, its surfactant properties are harnessed to study micelle formation and to probe the interactions within biological membranes. nih.govacs.org

Protein Stabilization and Folding Studies

One of the most prominent applications of this compound in biochemistry is as a protein stabilizing agent. scbt.com It is widely used in the preparation of human serum albumin (HSA) for therapeutic use to prevent denaturation during pasteurization, a process involving heating at 60°C for 10 hours. nih.gov Crystallographic studies have revealed that this compound binds to hydrophobic cavities within HSA, specifically in drug sites 1 and 2. nih.gov This binding, particularly within the large cavity of sub-domain IIIA, enhances the thermal stability of the protein. nih.gov

The stabilizing effect of this compound is not limited to albumin. It is also used to stabilize other proteins, such as fibrinogen. scbt.com Research has also explored its interactions with other proteins, such as lysozyme, to understand the fundamental forces driving protein-surfactant interactions. acs.org

Modulation of Enzyme and Cellular Activity

This compound can act as a modulator of enzyme activity and various cellular functions. For instance, it has been shown to influence the activity of membrane-bound enzymes like Na+/K+-ATPase. The activity of this enzyme is linked to the fluidity of the cell membrane, which can be altered by molecules like this compound. thejamesonlab.com

In cell culture studies, this compound has demonstrated a range of effects that are concentration-dependent. In research involving human Dental Pulp Stem Cells (hDPSCs), a type of mesenchymal stem cell, this compound was shown to decrease cell viability in a concentration-dependent manner. walshmedicalmedia.com For example, after 24 hours of storage, cell viability was significantly reduced at concentrations of 8 mM and 16 mM. walshmedicalmedia.comwalshmedicalmedia.com This cytotoxic effect was linked to the induction of apoptosis via the activation of caspase 9 and mitochondrial dysfunction. walshmedicalmedia.comwalshmedicalmedia.com

Conversely, in studies with bovine mammary epithelial cells (bMECs), this compound exhibited a dual role in the context of Staphylococcus aureus internalization. At a concentration of 0.25 mM, it induced internalization, while at 1 mM, it inhibited it. frontiersin.org This modulation is linked to its effect on the innate immune response, involving pathways such as TLR2, p38, JNK, and ERK1/2. frontiersin.org Furthermore, dietary supplementation with octanoate has been found to alleviate intestinal damage in animal models by increasing the expression of antioxidant enzymes and tight junction proteins. nih.gov

Use in Chromatography and Purification

In the field of bioprocessing and purification, this compound is utilized as a wash additive in protein A chromatography for the purification of monoclonal antibodies (mAbs). google.com It aids in the removal of host cell proteins (HCPs), which are impurities that can co-elute with the antibody product. google.com The addition of sodium caprylate (another name for this compound) to wash buffers disrupts the association between HCPs and the mAb, leading to a purer final product. google.com Studies have shown that wash buffers containing concentrations of sodium caprylate greater than 50 mM, often in combination with other agents like arginine, are effective for this purpose. google.com

Interaction with Biological Membranes and Drug Delivery

The surfactant properties of this compound make it a valuable tool for studying biological membranes. Research has investigated its effect on the phase transition of lipid bilayers, such as those made of dipalmitoylphosphatidylcholine (DPPC). It was found to decrease the gel-to-liquid-crystalline phase transition temperature, with the uncharged form being more effective than the charged form. nih.gov This indicates its ability to perturb and fluidize cell membranes, a property that is also exploited in drug delivery. nih.govthegoodscentscompany.com

This compound is used as a permeation enhancer in oral drug delivery systems for peptide drugs. mdpi.comnih.gov For example, it is a component of the Transient Permeation Enhancer (TPE) technology used in an oral formulation of octreotide. mdpi.comnih.gov Its mechanism of action involves transiently increasing the permeability of the intestinal epithelium, facilitating the absorption of large drug molecules. mdpi.com

Interactive Data Table: Research Findings on this compound's Biochemical Applications

Area of StudySpecific ApplicationOrganism/SystemConcentration/ConditionsKey FindingsCitations
Cell Viability Investigating cytotoxicityHuman Dental Pulp Stem Cells (hDPSCs)0, 1, 2, 4, 8, 16 mM for 24hDecreased cell viability at 8 mM and 16 mM. walshmedicalmedia.comwalshmedicalmedia.com
Immunology Modulation of bacterial internalizationBovine Mammary Epithelial Cells (bMECs)0.25 mM and 1 mM0.25 mM induced S. aureus internalization; 1 mM inhibited it. frontiersin.org
Enzyme Activity Modulation of Na+/K+-ATPasePig Kidney MembranesVaried cholesterol contentEnzyme activity is maximal at native cholesterol levels, which is linked to membrane hydration. thejamesonlab.com
Protein Purification HCP removal in antibody purificationProtein A Chromatography>50 mM in wash bufferEffective in disrupting HCP-mAb associations and improving purity. google.com
Membrane Physics Phase transition of lipid vesiclesDipalmitoylphosphatidylcholine (DPPC) vesiclespH 3 and 10Decreased phase transition temperature; uncharged form was more effective. nih.gov
Intestinal Health Alleviation of intestinal damageLarge Yellow Croaker (Larimichthys crocea)Dietary supplementationIncreased antioxidant enzyme expression and tight junction proteins. nih.gov

Future Directions in Sodium Octanoate Research

Elucidating Undiscovered Signaling Pathways and Molecular Targets

While research has identified some signaling pathways influenced by sodium octanoate (B1194180), many of its molecular targets and downstream effects are still unknown. A primary focus for future research will be the identification and characterization of novel signaling cascades initiated or modulated by octanoate. For instance, studies have shown that sodium octanoate can influence the innate immune response in bovine mammary epithelial cells by modulating the expression of genes such as Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB). researchgate.netnih.gov Further investigation is needed to uncover the direct protein targets of octanoate and how it orchestrates these changes in gene expression.

Recent work has highlighted the ability of this compound to regulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis. nih.gov By activating AMPK, this compound can influence lipid metabolism and potentially mitigate cellular stress. nih.gov Future studies should aim to dissect the precise mechanisms by which octanoate engages with the AMPK pathway and explore the full spectrum of its downstream consequences. Additionally, the interaction of octanoate with G protein-coupled receptors (GPRs), such as GPR43, has been implicated in improving intestinal barrier function, suggesting a promising avenue for exploring its role in gut health. researchgate.net The potential for octanoate to influence other critical signaling pathways involved in processes like inflammation, cell proliferation, and apoptosis warrants comprehensive investigation.

Advanced Omics Integration in Octanoate Metabolism Research (e.g., Lipidomics, Transcriptomics)

The integration of multiple "omics" technologies, including lipidomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building a holistic understanding of this compound's metabolic impact. frontiersin.orge-enm.orgd-nb.info Such an integrated approach allows for a systems-level view of how cells and organisms respond to octanoate administration.

Transcriptomic analyses have already revealed that octanoate can induce a specific gene expression program in hepatocytes, upregulating genes involved in lipid metabolism without affecting glucose-metabolizing genes. nih.gov Combining this with lipidomics can provide a detailed picture of the changes in the cellular lipid landscape, identifying specific lipid species that are altered in response to octanoate. For example, lipid metabolomics analysis has shown that this compound can partially reverse abnormalities in lipid metabolism, particularly in the glycerophospholipid pathway, under conditions of cellular stress. nih.gov

Future research should leverage these multi-omics approaches to create comprehensive maps of the metabolic and signaling networks affected by octanoate. e-enm.org This will not only enhance our understanding of its physiological roles but also help in identifying potential biomarkers and therapeutic targets for diseases where lipid metabolism is dysregulated. usc.edu

Developing Novel in vitro and Mechanistic in vivo Models for Specific Cellular Studies

To dissect the specific cellular and molecular mechanisms of this compound action, the development of more sophisticated in vitro and in vivo models is crucial. Current in vitro studies using cell lines like Caco-2, IPEC-J2, and bovine mammary epithelial cells have provided valuable insights into its effects on intestinal barrier function and innate immunity. researchgate.netnih.gov However, these models have limitations and may not fully recapitulate the complexity of a whole organism. nih.gov

Future research would benefit from the use of organoid cultures and microfluidic "organ-on-a-chip" systems to study the effects of octanoate in a more physiologically relevant context. These models can provide a better understanding of how octanoate influences cell-cell interactions and tissue-level responses.

In parallel, the development of new mechanistic in vivo models will be essential. While studies in rats and mice have been informative, creating models that allow for the targeted manipulation of specific genes or pathways will enable researchers to ask more precise questions about octanoate's function. nih.govnih.gov For instance, developing genetic models where specific enzymes involved in octanoate metabolism are knocked out could help to clarify its metabolic fate and the roles of its various metabolites. Studies have already utilized in vivo models to demonstrate that colonic absorption of octanoate is concentration-dependent and not significantly affected by the presence of other energy substrates. nih.gov

Exploiting Octanoate's Influence on Host-Microbe Interactions

The interplay between the host and its gut microbiota is a critical determinant of health and disease, and emerging evidence suggests that this compound can modulate these interactions. nih.govinteresjournals.org The gut microbiota produces short-chain fatty acids (SCFAs) through the fermentation of dietary fibers, and these SCFAs play vital roles in host physiology. nih.gov While octanoate is a medium-chain fatty acid, it shares some functional similarities with SCFAs and can influence the gut environment.

Studies have shown that this compound can alter gut microbial metabolism, which in turn can impact host intestinal barrier function and antioxidant capacity. researchgate.net This suggests that octanoate could be used to beneficially modulate the gut microbiome and improve gut health. Future research should focus on several key areas:

Impact on Microbiota Composition: Investigating how dietary supplementation with this compound alters the composition and diversity of the gut microbiota.

Modulation of Microbial Metabolites: Determining the effect of octanoate on the production of other microbial metabolites beyond SCFAs.

Host-Microbe Signaling: Elucidating the signaling pathways through which octanoate-mediated changes in the microbiota communicate with the host to influence physiological processes. leibniz-hki.de

Understanding these complex interactions could open up new avenues for using this compound as a prebiotic or therapeutic agent to manage conditions linked to gut dysbiosis. nih.gov

Q & A

Q. How do this compound’s acid-base properties affect physiological outcomes in fluid resuscitation studies?

  • Methodology : Administer 150 mmol this compound vs. NaCl in blinded crossover animal trials. Monitor acid-base balance via Stewart analysis (SIDa, SIDe) and intracranial pressure. Use linear mixed-effects models to compare pH stabilization and ionized calcium changes over 6-hour observation periods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.